Product packaging for 2-Benzyl-4-nitroisoindolinehydrochloride(Cat. No.:)

2-Benzyl-4-nitroisoindolinehydrochloride

Cat. No.: B13076627
M. Wt: 288.73 g/mol
InChI Key: VVZIRTWECVDEFG-UHFFFAOYSA-N
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Description

Overview of Isoindoline (B1297411) Scaffolds in Advanced Organic Synthesis and Heterocyclic Chemistry

The isoindoline scaffold, a bicyclic heterocyclic system, consists of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring. nih.gov This structural motif is a key component in a variety of natural products and synthetic molecules of pharmaceutical importance. mdpi.com The versatility of the isoindoline core allows for diverse functionalization, leading to a wide range of biological activities. ontosight.ai Consequently, isoindoline derivatives are integral to the development of new therapeutic agents and are found in a number of clinically used drugs. mdpi.com

The significance of the isoindoline scaffold is underscored by its presence in compounds developed for treating conditions such as multiple myeloma, inflammation, and hypertension. mdpi.com The ability to modify the isoindoline structure at various positions enables chemists to fine-tune the steric and electronic properties of the molecule, thereby optimizing its interaction with biological targets. This adaptability has made the isoindoline scaffold a privileged structure in drug discovery and a frequent subject of research in advanced organic synthesis.

Rationale for Academic Research on 2-Benzyl-4-nitroisoindoline (B8816446) hydrochloride

While specific academic studies focused exclusively on 2-Benzyl-4-nitroisoindoline hydrochloride are not extensively documented in publicly available literature, the rationale for research into this and similar compounds can be inferred from the broader context of medicinal chemistry and the known properties of its constituent functional groups. The academic interest in a molecule like 2-Benzyl-4-nitroisoindoline hydrochloride would likely stem from several key areas:

Scaffold for Novel Therapeutics: As a derivative of the versatile isoindoline core, this compound serves as a potential building block for the synthesis of more complex molecules with novel biological activities. The specific substitution pattern—a benzyl (B1604629) group on the nitrogen and a nitro group on the aromatic ring—offers distinct chemical handles for further synthetic transformations.

Investigation of Structure-Activity Relationships (SAR): The benzyl group is a common feature in many biologically active compounds, often contributing to hydrophobic interactions with target proteins. The nitro group, being a strong electron-withdrawing group, can significantly influence the electronic properties of the aromatic ring, potentially modulating the compound's binding affinity and pharmacokinetic profile. Systematic studies of such substituted isoindolines can provide valuable insights into the structure-activity relationships of this class of compounds.

Development of New Synthetic Methodologies: The synthesis of specifically substituted isoindolines like this one can drive the development of new and more efficient synthetic methods. The presence of the nitro group, for instance, may require specific reaction conditions that are compatible with this functional group.

Below is a table summarizing the key properties of 2-Benzyl-4-nitroisoindoline hydrochloride.

PropertyValue
CAS Number 147734-20-1
Molecular Formula C15H15ClN2O2
Molecular Weight 290.74 g/mol
Canonical SMILES C1=CC=C(C=C1)CN2CC3=C(C2)C(=CC=C3)N+[O-].Cl
InChI Key ZQTKHZYKZMCXKL-UHFFFAOYSA-N

Historical Development of Isoindoline Synthesis and Derivatization Methodologies

The synthesis of the isoindoline ring system has been a subject of chemical research for over a century. nih.gov Early methods often involved harsh reaction conditions and offered limited scope. However, the increasing importance of isoindoline-containing compounds has spurred the development of a wide array of more sophisticated and versatile synthetic strategies.

Historically, the reduction of phthalimide (B116566) derivatives has been a common approach to obtaining the isoindoline core. For instance, the electrolytic or chemical reduction of phthalimide can yield isoindoline, although often in modest yields. google.com Another classical method involves the cyclization of α,α'-dihalo-o-xylenes with primary amines.

Over the decades, synthetic organic chemistry has provided a plethora of new tools for the construction of the isoindoline scaffold. These modern methodologies offer greater control over stereochemistry and functional group tolerance. Some of the key developments include:

Intramolecular Cyclization Reactions: A variety of intramolecular cyclization strategies have been developed, including the intramolecular Heck reaction and ring-closing metathesis, which have proven effective for the synthesis of complex isoindoline derivatives.

Diels-Alder Reactions: The intramolecular Diels-Alder reaction has been a powerful tool for the construction of the isoindolinone moiety, which can then be further modified to yield the fully reduced isoindoline. nih.gov

Nucleophilic Addition to N,O-Acetals: More recent approaches have utilized the nucleophilic addition of organozinc reagents to N,O-acetals to access 1-substituted isoindolines, including 1-benzylisoindoline derivatives. rsc.orgnih.gov

Reductive Cyclization: The reductive cyclization of indolylnitrochalcone derivatives using reagents like iron in hydrochloric acid has been shown to be an efficient method for the synthesis of related heterocyclic systems, suggesting potential applicability to nitro-substituted isoindoline precursors. nih.gov

The derivatization of the isoindoline scaffold has also seen significant advancements. N-substitution, for example, is readily achieved through standard alkylation or arylation procedures. The introduction of substituents onto the aromatic ring can be accomplished either by starting with a pre-functionalized precursor or by electrophilic aromatic substitution on the isoindoline ring itself, although the latter can sometimes be challenging due to the reactivity of the heterocyclic ring.

The synthesis of a compound like 2-Benzyl-4-nitroisoindoline hydrochloride would likely involve a multi-step sequence. A plausible approach could start with a nitro-substituted phthalic anhydride (B1165640), such as 3-nitrophthalic anhydride, which is commercially available. Reaction of this anhydride with benzylamine (B48309) would yield the corresponding N-benzyl-3-nitrophthalimide. Subsequent reduction of the phthalimide carbonyl groups to methylenes would afford the desired 2-benzyl-4-nitroisoindoline, which can then be converted to its hydrochloride salt. The synthesis of a related compound, 2-(2,6-dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione, has been reported to proceed from 3-nitrophthalic anhydride. chemicalbook.com

The ongoing development of novel synthetic methods continues to expand the chemical space accessible for isoindoline derivatives, paving the way for the discovery of new molecules with unique properties and potential applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H13ClN2O2 B13076627 2-Benzyl-4-nitroisoindolinehydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H13ClN2O2

Molecular Weight

288.73 g/mol

IUPAC Name

2-benzyl-4-nitroisoindole;hydrochloride

InChI

InChI=1S/C15H12N2O2.ClH/c18-17(19)15-8-4-7-13-10-16(11-14(13)15)9-12-5-2-1-3-6-12;/h1-8,10-11H,9H2;1H

InChI Key

VVZIRTWECVDEFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=C3C=CC=C(C3=C2)[N+](=O)[O-].Cl

Origin of Product

United States

Reaction Mechanisms and Reactivity Profile of 2 Benzyl 4 Nitroisoindolinehydrochloride

Mechanistic Pathways of Key Synthetic Transformations

The synthesis of 2-Benzyl-4-nitroisoindolinehydrochloride involves several key transformations, each with distinct mechanistic pathways. These include the formation of the core isoindoline (B1297411) ring, the N-benzylation of the heterocyclic amine, and the introduction of the nitro group onto the aromatic ring.

The isoindoline skeleton, a reduced form of isoindole, consists of a benzene (B151609) ring fused to a pyrrolidine (B122466) ring. nih.govwikipedia.org Its synthesis can be achieved through various methods, often involving intramolecular cyclization or cycloaddition reactions. A common strategy involves the reductive amination of an appropriate precursor like o-phthalaldehyde (B127526) with a primary amine, where an intermediate imine is formed and subsequently reduced. researchgate.net

Another prevalent mechanism is the cyclization of precursors derived from o-xylylene (B1219910) dibromide. For instance, the reaction of o-xylylene dibromide with a primary amine proceeds via a tandem nucleophilic substitution, where the amine first displaces one bromide ion, and the resulting secondary amine then undergoes an intramolecular cyclization to displace the second bromide, forming the isoindoline ring.

A proposed mechanism for forming a substituted isoindoline ring from a suitable precursor is illustrated below:

Initial Nucleophilic Attack: A primary amine attacks one of the electrophilic carbons of an o-disubstituted benzene derivative (e.g., o-phthalaldehyde or o-xylylene dibromide).

Intermediate Formation: This leads to the formation of an intermediate, such as an imine or a mono-alkylated amine.

Intramolecular Cyclization: The nitrogen-containing intermediate then undergoes an intramolecular reaction to close the five-membered ring. In the case of reductive amination, this is followed by a reduction step. researchgate.net For reactions with dihalides, it is a second nucleophilic substitution.

The introduction of the benzyl (B1604629) group onto the nitrogen atom of the isoindoline ring is a crucial step. This transformation is typically achieved by reacting the isoindoline with a benzyl halide, such as benzyl bromide or benzyl chloride. The mechanism of this N-benzylation can proceed through either an SN1 or SN2 pathway, depending on the specific reaction conditions and the stability of the potential carbocation intermediate. researchgate.net

SN2 Mechanism: In many cases, particularly with primary benzylic halides and a strong nucleophile (the isoindoline nitrogen), the reaction follows a concerted SN2 mechanism. The nitrogen atom's lone pair directly attacks the benzylic carbon, displacing the halide leaving group in a single step. This pathway is favored by polar aprotic solvents. youtube.com

SN1-like Processes: An SN1 mechanism becomes more plausible if the benzyl group contains electron-donating substituents that can stabilize the resulting benzylic carbocation. researchgate.netlibretexts.org The benzylic carbocation is inherently stabilized by resonance, with the positive charge delocalized into the benzene ring. youtube.comquora.com The reaction would proceed in two steps:

Carbocation Formation: The leaving group departs from the benzylating agent, forming a resonance-stabilized benzylic carbocation. This is the rate-determining step. libretexts.org

Nucleophilic Attack: The nucleophilic nitrogen of the isoindoline attacks the carbocation to form the N-benzyl bond. Polar protic solvents can facilitate this pathway by stabilizing the carbocation intermediate. libretexts.org

Given that the unsubstituted benzyl group forms a relatively stable primary carbocation, benzylation of amines can exhibit characteristics of both pathways, existing on the SN1-SN2 mechanistic borderline. youtube.comkhanacademy.org

The introduction of a nitro (-NO₂) group onto the aromatic ring of the isoindoline is typically accomplished through electrophilic aromatic substitution. nih.gov The standard nitrating mixture consists of concentrated nitric acid and sulfuric acid.

The mechanism proceeds as follows:

Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). nih.gov

Electrophilic Attack: The nitronium ion is attacked by the π-electron system of the benzene ring of the isoindoline. The existing alkyl portion of the isoindoline ring is an ortho-, para-directing group. Therefore, the attack occurs preferentially at the C4 (para to one of the alkyl attachments) or C5 position.

Formation of the Sigma Complex: This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Rearomatization: A base (such as HSO₄⁻ or H₂O) removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the 4-nitroisoindoline (B146297) product.

The primary transformation of the nitro group itself is its reduction, which is discussed in section 3.3.1.

Reactivity of the Isoindoline Core in the Presence of Substituents

The reactivity of the this compound molecule is significantly influenced by its substituents. The isoindoline core possesses a benzene ring that can undergo electrophilic aromatic substitution and a secondary amine (within the pyrrolidine ring) that has been benzylated.

Effect of the Benzyl Group: The N-benzyl group does not dramatically alter the electronic properties of the aromatic ring but does provide steric bulk around the nitrogen atom.

Effect of the Nitro Group: The nitro group is a powerful electron-withdrawing group and has a profound impact on the reactivity of the aromatic portion of the isoindoline core. numberanalytics.commsu.edu It strongly deactivates the benzene ring towards further electrophilic aromatic substitution by withdrawing electron density through both inductive and resonance effects. nih.gov Any subsequent electrophilic attack would be directed to the meta position relative to the nitro group. numberanalytics.com Conversely, the strong electron-withdrawing nature of the nitro group can activate the aromatic ring towards nucleophilic aromatic substitution, particularly at positions ortho and para to it. numberanalytics.commsu.edu

Reactivity Associated with the Nitro Group

The nitro group is one of the most versatile functional groups in organic synthesis, primarily due to its ability to be reduced to various other nitrogen-containing functionalities. numberanalytics.com

The most common and synthetically useful reaction of aromatic nitro compounds is their reduction to the corresponding primary amines. youtube.commasterorganicchemistry.com This transformation converts the strongly electron-withdrawing and deactivating nitro group into a strongly electron-donating and activating amino group, fundamentally altering the molecule's reactivity. msu.edumasterorganicchemistry.com A variety of reducing agents can accomplish this conversion, with the choice of reagent often depending on the presence of other functional groups in the molecule. commonorganicchemistry.com

The general transformation is: Ar-NO₂ → Ar-NH₂

This reduction is a complex process that proceeds through several intermediates, including nitroso (Ar-N=O) and hydroxylamine (B1172632) (Ar-NHOH) species. numberanalytics.com The final product depends on the reducing agent and the reaction conditions.

Reducing Agent Typical Conditions Notes
Catalytic Hydrogenation H₂, Pd/C, PtO₂, or Ni catalystA very common and clean method. It can also reduce other functional groups like alkenes and carbonyls. commonorganicchemistry.comyoutube.com
Metal-Acid Systems Fe, Sn, or Zn with HCl or Acetic AcidA classic and effective method. Iron with HCl is particularly common. youtube.commasterorganicchemistry.com
Tin(II) Chloride SnCl₂ in ethanol (B145695) or HClProvides a milder method that can sometimes be used in the presence of other reducible groups. masterorganicchemistry.com

This reduction is a key step in many synthetic sequences as it provides access to anilines, which are precursors to a vast array of other compounds, including diazonium salts. youtube.com

Influence of the Nitro Group on Aromatic Ring Reactivity (e.g., electron-withdrawing effects)

The nitro group (-NO₂) is a potent electron-withdrawing group, significantly influencing the reactivity of the aromatic ring in 2-Benzyl-4-nitroisoindoline (B8816446) hydrochloride through both inductive and resonance effects. nih.govnih.gov This deactivation of the aromatic ring makes it less susceptible to electrophilic aromatic substitution reactions. researchgate.net The electron-withdrawing nature of the nitro group reduces the electron density of the aromatic scaffold, making it less attractive to electrophiles. nih.govnih.gov

The electron-withdrawing properties of the nitro group can be quantified by various parameters, as illustrated in the table below, which showcases the effect of substituents on the electronic properties of an aromatic ring.

SubstituentHammett Sigma (σp)Effect on Reactivity (Electrophilic Aromatic Substitution)
-NO₂0.78Strongly Deactivating
-CN0.66Deactivating
-Cl0.23Deactivating
-H0.00Neutral
-CH₃-0.17Activating
-OCH₃-0.27Activating
-NH₂-0.66Strongly Activating

This table presents a generalized comparison of the electronic effects of various substituents on an aromatic ring. The values are illustrative and can vary slightly depending on the specific reaction and conditions.

Photochemical Reactivity of Nitrobenzyl Systems

The presence of a nitrobenzyl moiety in 2-Benzyl-4-nitroisoindoline hydrochloride suggests a propensity for photochemical reactions. Nitrobenzyl compounds are well-known for their use as photoremovable protecting groups, a function that stems from their characteristic photochemical reactivity. Upon absorption of UV light, nitrobenzyl systems can undergo an intramolecular hydrogen abstraction from the benzylic position by the excited nitro group.

This process leads to the formation of an aci-nitro intermediate, which is a key transient species in the subsequent reactions of these compounds. The general mechanism for the photochemical reaction of a nitrobenzyl system can be outlined as follows:

Photoexcitation: The nitroaromatic chromophore absorbs a photon, leading to an excited state.

Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic methylene (B1212753) group.

Formation of an aci-Nitro Intermediate: This hydrogen transfer results in the formation of a transient aci-nitro species.

Rearrangement and/or Cleavage: The aci-nitro intermediate can then undergo a series of rearrangements, which may lead to cleavage of the benzylic C-N bond or other transformations.

The specific outcome of the photochemical reaction can be influenced by the solvent and the presence of other functional groups in the molecule.

Photochemical ProcessKey IntermediatePotential Outcome
PhotoexcitationExcited State Nitro GroupIncreased Reactivity
Intramolecular H-AbstractionBenzylic Radical and Nitronic Acid RadicalFormation of aci-Nitro Intermediate
Rearrangement of aci-Nitro IntermediateCyclic IntermediatesCleavage of Benzylic C-N Bond or Isomerization

Reactivity at the Benzylic Position

The benzylic methylene group (-CH₂-) in 2-Benzyl-4-nitroisoindoline hydrochloride is a site of enhanced reactivity. This heightened reactivity is a consequence of the stabilization of reactive intermediates, such as radicals and carbocations, through resonance with the adjacent benzyl group's aromatic ring.

Hydrogen Abstraction Processes and Radical Chemistry

The C-H bonds at the benzylic position are weaker than typical alkyl C-H bonds, making them susceptible to hydrogen abstraction by radical initiators. masterorganicchemistry.com The resulting benzylic radical is stabilized by delocalization of the unpaired electron over the π-system of the benzyl group's aromatic ring. masterorganicchemistry.com

This propensity for radical formation means that 2-Benzyl-4-nitroisoindoline hydrochloride could potentially undergo free-radical halogenation at the benzylic position under appropriate conditions (e.g., using N-bromosuccinimide with a radical initiator). The stability of the benzylic radical intermediate is the primary driving force for the selectivity of this reaction. masterorganicchemistry.com

Oxidative Transformations of the Benzylic Methylene

The benzylic methylene group is also prone to oxidation. nih.gov Various oxidizing agents can convert the benzylic -CH₂- group into a carbonyl group (C=O). The reaction can proceed through different mechanisms, including radical pathways or direct oxidation. beilstein-journals.org For instance, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) are known to oxidize benzylic carbons. masterorganicchemistry.com Milder and more selective methods for benzylic oxidation have also been developed, often employing metal catalysts or aerobic conditions. nih.gov

Given the presence of the nitrogen atom in the isoindoline ring, intramolecular C-N bond formation through oxidation of the benzylic C-H bond could also be a potential, albeit likely more complex, transformation under specific conditions. nih.gov

The following table summarizes some common reagents used for the oxidation of benzylic methylene groups and the typical products formed.

ReagentConditionsTypical Product
KMnO₄Hot, alkalineCarboxylic Acid (if applicable) or Ketone
CrO₃Acetic acidKetone
MnO₂Neutral, aprotic solventKetone
O₂, Metal CatalystVariesKetone

This table provides a general overview of benzylic oxidation reagents and is not specific to 2-Benzyl-4-nitroisoindoline hydrochloride.

Advanced Spectroscopic and Structural Elucidation of 2 Benzyl 4 Nitroisoindolinehydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural determination of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques provides unambiguous assignment of proton and carbon resonances, offering deep insights into the molecular framework.

High-Resolution 1D NMR (¹H and ¹³C NMR) for Comprehensive Structural Confirmation

High-resolution ¹H and ¹³C NMR spectra are essential for the initial structural verification of 2-Benzyl-4-nitroisoindoline (B8816446) hydrochloride. The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the benzyl (B1604629) and nitroisoindoline moieties, as well as the benzylic and isoindoline (B1297411) methylene (B1212753) protons. The chemical shifts of the aromatic protons on the nitro-substituted ring are anticipated to be downfield due to the electron-withdrawing effect of the nitro group.

Similarly, the ¹³C NMR spectrum would provide evidence for all carbon atoms in the molecule. The presence of the nitro group is expected to significantly influence the chemical shifts of the aromatic carbons in the isoindoline core.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Benzyl-4-nitroisoindoline hydrochloride (Note: These are predicted values and require experimental verification.)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Benzyl CH₂4.5 - 5.050 - 55
Isoindoline CH₂4.0 - 4.555 - 60
Benzyl Aromatic CH7.2 - 7.5127 - 130
Nitroisoindoline Aromatic CH7.8 - 8.5125 - 150
Quaternary Carbons-130 - 155

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, allowing for the assignment of adjacent protons, particularly within the aromatic rings and the isoindoline structure.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, enabling the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting the benzyl group to the isoindoline nitrogen and for confirming the positions of substituents on the aromatic rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining the spatial proximity of protons. This technique can provide insights into the preferred conformation of the benzyl group relative to the isoindoline core.

Variable Temperature NMR (VT-NMR) for Investigation of Dynamic Processes (e.g., Rotational Barriers around N-C bonds)

The N-benzyl bond in 2-Benzyl-4-nitroisoindoline hydrochloride may exhibit restricted rotation, leading to the possibility of conformational isomers (rotamers) that are observable on the NMR timescale at different temperatures. Variable Temperature NMR (VT-NMR) studies can be conducted to investigate such dynamic processes. By monitoring the NMR spectra over a range of temperatures, it is possible to observe the coalescence of signals, from which the energy barrier to rotation around the N-C benzyl bond can be calculated. This provides valuable information about the conformational flexibility of the molecule in solution.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of 2-Benzyl-4-nitroisoindoline hydrochloride is expected to show strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, typically in the regions of 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. Other key vibrational modes would include C-H stretching of the aromatic and methylene groups, C=C stretching of the aromatic rings, and C-N stretching vibrations.

Table 2: Expected Characteristic Vibrational Frequencies for 2-Benzyl-4-nitroisoindoline hydrochloride

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Nitro (NO₂)Asymmetric Stretch1500 - 1550
Nitro (NO₂)Symmetric Stretch1300 - 1350
Aromatic C-HStretch3000 - 3100
Aliphatic C-HStretch2850 - 3000
Aromatic C=CStretch1400 - 1600
C-NStretch1000 - 1350

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is employed to determine the accurate molecular mass of 2-Benzyl-4-nitroisoindoline hydrochloride, which allows for the confirmation of its elemental composition. The high accuracy of the mass measurement helps to distinguish the target compound from other potential isomers or impurities.

Furthermore, by employing tandem mass spectrometry (MS/MS) techniques, the fragmentation pathways of the protonated molecule can be elucidated. The fragmentation pattern provides valuable structural information, as characteristic neutral losses and fragment ions can be correlated with specific substructures within the molecule. For example, the loss of the benzyl group or the nitro group would be expected fragmentation pathways.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

The definitive three-dimensional structure of 2-Benzyl-4-nitroisoindoline hydrochloride in the solid state can be determined by single-crystal X-ray diffraction. This technique provides precise atomic coordinates, from which accurate bond lengths, bond angles, and torsion angles can be derived.

The crystal structure would reveal the conformation of the isoindoline ring system, the orientation of the benzyl and nitro substituents, and the packing of the molecules in the crystal lattice. Intermolecular interactions, such as hydrogen bonding involving the hydrochloride counter-ion and π-π stacking between aromatic rings, can also be identified and analyzed. This information is crucial for understanding the solid-state properties of the compound.

Table 3: Hypothetical Crystallographic Data for 2-Benzyl-4-nitroisoindoline hydrochloride (Note: This is a hypothetical representation and requires experimental data.)

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)15.456
c (Å)9.876
β (°)105.2
Volume (ų)1489.1
Z4
Density (calculated) (g/cm³)1.450

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

The precise determination of bond lengths, bond angles, and dihedral angles through techniques like X-ray crystallography provides a definitive map of a molecule's geometry. In the absence of specific crystallographic data for 2-Benzyl-4-nitroisoindoline hydrochloride, we can predict these parameters based on the analysis of its constituent functional groups and hybridization states.

The isoindoline core consists of a five-membered heterocyclic ring fused to a benzene (B151609) ring. The bond lengths within the benzene ring are expected to be intermediate between single and double bonds, characteristic of an aromatic system. The C-N bonds within the isoindoline ring will exhibit lengths typical for sp³ carbon to sp³ nitrogen single bonds. The benzyl group, attached to the nitrogen atom, introduces a phenyl ring connected via a methylene bridge. The C-C bond lengths in this phenyl ring will also be of aromatic character.

The bond angles around the sp³ hybridized carbon and nitrogen atoms in the isoindoline ring are predicted to be close to the tetrahedral angle of 109.5°, although ring strain within the five-membered ring will likely cause some deviation. The nitro group, being sp² hybridized, will exhibit bond angles around the nitrogen atom of approximately 120°.

Table 1: Predicted Bond Characteristics for 2-Benzyl-4-nitroisoindoline hydrochloride

FeaturePredicted Characteristics
Bond Lengths Aromatic C-C bonds in both phenyl rings; Standard C-N and C-C single bond lengths in the isoindoline and benzyl methylene bridge; C-N and N-O bonds in the nitro group consistent with its resonance structures.
Bond Angles Approximately 109.5° around sp³ centers (with some deviation due to ring strain); Approximately 120° around sp² centers in the aromatic rings and the nitro group.
Dihedral Angles The relative orientation of the benzyl and isoindoline moieties will be influenced by steric hindrance and crystal packing forces; The nitro group may be slightly twisted out of the plane of the benzene ring.

Identification of Intermolecular Interactions (e.g., Hydrogen Bonding Networks, C-H...π interactions)

The crystalline structure of a compound is stabilized by a network of intermolecular interactions. For 2-Benzyl-4-nitroisoindoline hydrochloride, several types of non-covalent interactions are anticipated to play a crucial role in its solid-state assembly.

The presence of the hydrochloride imparts a positive charge, likely on the isoindoline nitrogen, and a chloride counter-ion. This ionic character will lead to strong ion-ion and ion-dipole interactions. The protonated nitrogen is a potential hydrogen bond donor, and the chloride ion is an excellent hydrogen bond acceptor, suggesting the formation of N-H...Cl hydrogen bonds.

Table 2: Plausible Intermolecular Interactions in Crystalline 2-Benzyl-4-nitroisoindoline hydrochloride

Interaction TypeDescription
N-H...Cl Hydrogen Bonding Strong hydrogen bonds between the protonated isoindoline nitrogen and the chloride anion.
C-H...π Interactions Interactions between C-H bonds and the aromatic rings of the benzyl and isoindoline groups.
π-π Stacking Face-to-face or offset stacking of the aromatic rings.
C-H...O Interactions Weak hydrogen bonds involving C-H donors and the oxygen atoms of the nitro group as acceptors.
van der Waals Forces General attractive forces contributing to the overall crystal packing.

Conformational Analysis in the Crystalline State

The conformation of 2-Benzyl-4-nitroisoindoline hydrochloride in the solid state is a result of the interplay between intramolecular steric effects and the optimization of intermolecular interactions within the crystal lattice. The five-membered isoindoline ring is not planar and will adopt an envelope or twist conformation to minimize ring strain.

The orientation of the bulky benzyl group is a key conformational feature. Its rotation around the N-CH₂ bond will be restricted to avoid steric clashes with the isoindoline ring. The final conformation observed in the crystal will be the one that allows for the most favorable packing and intermolecular interactions. Similarly, the nitro group may be twisted out of the plane of the benzene ring to which it is attached, a common feature in nitroaromatic compounds, to alleviate steric strain with adjacent atoms. The specific conformation adopted in the crystalline state can have a significant impact on the compound's physical properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Analysis

UV-Vis spectroscopy is a powerful tool for investigating the electronic transitions within a molecule. The chromophores present in 2-Benzyl-4-nitroisoindoline hydrochloride are the nitro-substituted benzene ring and the benzyl group. These aromatic systems contain π-electrons that can be excited to higher energy orbitals upon absorption of UV or visible light.

The nitro group is a strong electron-withdrawing group and a powerful chromophore. Its presence on the benzene ring is expected to cause a significant red-shift (bathochromic shift) of the absorption bands compared to unsubstituted benzene. The primary electronic transitions anticipated are π → π* transitions within the aromatic rings. The nitro group can also introduce n → π* transitions, which are typically weaker.

Table 3: Expected UV-Vis Spectroscopic Features of 2-Benzyl-4-nitroisoindoline hydrochloride

Transition TypeAssociated ChromophoreExpected Wavelength Region
π → π Nitro-substituted benzene ring250-400 nm
π → π Benzyl group aromatic ringAround 260 nm
n → π *Nitro groupPotentially in the near-UV region, may be masked by stronger absorptions

Computational and Theoretical Investigations of 2 Benzyl 4 Nitroisoindolinehydrochloride

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and properties of molecules. These methods solve the Schrödinger equation for a given molecule to provide insights into its behavior at the atomic and molecular levels.

Electronic Structure Analysis (e.g., Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Distribution)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability. A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity.

For 2-Benzyl-4-nitroisoindoline (B8816446) hydrochloride, one would expect the electron density of the HOMO to be localized on the more electron-rich portions of the molecule, such as the isoindoline (B1297411) ring system and the benzyl (B1604629) group. Conversely, the LUMO's electron density would likely be concentrated around the electron-withdrawing nitro group, indicating this as the probable site for nucleophilic attack.

Table 1: Hypothetical Frontier Orbital Energies for 2-Benzyl-4-nitroisoindoline hydrochloride

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-2.3
HOMO-LUMO Gap4.2

Prediction of Spectroscopic Parameters (Theoretical NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Maxima)

DFT calculations can accurately predict various spectroscopic parameters. Theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to confirm the molecular structure. Similarly, theoretical vibrational frequencies from Infrared (IR) and Raman spectroscopy can be computed to aid in the assignment of experimental spectral bands. The calculation of electronic transitions can predict the maximum absorption wavelengths (λmax) in UV-Vis spectroscopy, providing insights into the electronic structure and chromophores within the molecule.

Table 2: Predicted Spectroscopic Data for 2-Benzyl-4-nitroisoindoline hydrochloride (Illustrative)

Spectroscopic TechniquePredicted ParameterValue
¹H NMRChemical Shift (ppm)7.2-8.5 (Aromatic), 4.5-5.0 (CH₂)
¹³C NMRChemical Shift (ppm)120-150 (Aromatic), 50-60 (CH₂)
IR SpectroscopyVibrational Frequency (cm⁻¹)~1520 (NO₂ asymm. stretch), ~1340 (NO₂ symm. stretch)
UV-Vis Spectroscopyλmax (nm)~280, ~350

Calculation of Global and Local Reactivity Indices (e.g., Ionization Potential, Electron Affinity, Chemical Hardness, Chemical Softness)

Table 3: Calculated Global Reactivity Descriptors for 2-Benzyl-4-nitroisoindoline hydrochloride (Conceptual)

Reactivity DescriptorFormulaValue (eV)
Ionization Potential (I)-EHOMO6.5
Electron Affinity (A)-ELUMO2.3
Chemical Hardness (η)(I - A) / 22.1
Chemical Softness (S)1 / (2η)0.24
Electronegativity (χ)(I + A) / 24.4
Electrophilicity Index (ω)χ² / (2η)4.6

Topological Analysis of Electron Density (e.g., AIM analysis)

The Quantum Theory of Atoms in Molecules (QTAIM), or AIM analysis, is a method used to analyze the electron density distribution to characterize the nature of chemical bonds. By locating bond critical points (BCPs) and analyzing the properties of the electron density at these points, such as the electron density (ρ) and its Laplacian (∇²ρ), one can classify interactions as either shared (covalent) or closed-shell (ionic, van der Waals, hydrogen bonds). This analysis would provide a detailed picture of the bonding within 2-Benzyl-4-nitroisoindoline hydrochloride.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer insights into the three-dimensional structure and dynamic behavior of molecules over time.

Conformational Energy Landscapes and Energy Minimization

Conformational analysis is essential for understanding the preferred three-dimensional arrangement of a molecule. By systematically rotating a molecule's rotatable bonds and calculating the corresponding energy, a conformational energy landscape can be generated. This map reveals the low-energy, stable conformations of the molecule. Energy minimization techniques are then used to find the most stable conformer, which corresponds to the global minimum on the potential energy surface. For 2-Benzyl-4-nitroisoindoline hydrochloride, this analysis would reveal the preferred orientation of the benzyl group relative to the isoindoline ring system.

Investigation of Intramolecular Rotational Barriers and Dynamic Behavior

The dynamic behavior of 2-benzyl-4-nitroisoindoline hydrochloride is largely dictated by the rotational barriers around its key single bonds. The primary rotations of interest are around the C-N bond connecting the benzyl group to the isoindoline nitrogen and the C-N bond of the nitro group.

Rotational Barrier of the Benzyl Group: The rotation of the benzyl group is a critical factor in determining the molecule's conformational landscape. High-accuracy quantum chemical calculations on similar systems, such as benzyl cations, radicals, and anions, have shown that the barrier to rotation of a CH2 group is significant and related to the delocalization stabilization of the conjugated system. For instance, the rotational barriers in benzyl systems can be influenced by the electronic nature of the molecule. While direct experimental or computational data for 2-benzyl-4-nitroisoindoline hydrochloride is absent, theoretical studies on N-benzhydrylformamides using Density Functional Theory (DFT) have been successful in calculating rotational barriers. These studies can serve as a methodological precedent for estimating the rotational barrier of the benzyl group in the title compound.

Conformational Preferences: The conformational preferences of related 1-benzyl-1,2,3,4-tetrahydroisoquinolines have been investigated using 1H NMR spectra and NOESY experiments, complemented by ab initio theoretical studies. These studies revealed that secondary amines tend to prefer an extended conformation, while N-alkylated derivatives favor a semi-folded one, with a considerable degree of freedom to interchange between these forms. Such findings suggest that the benzyl group in 2-benzyl-4-nitroisoindoline hydrochloride likely exists in a dynamic equilibrium between different spatial orientations.

Influence of the Nitro Group: The nitro group also exhibits rotational dynamics. Computational studies on nitroaromatic compounds can provide insights into the rotational barrier of the C-NO2 bond. The planarity of the nitro group with respect to the aromatic ring is crucial for resonance stabilization. Any deviation from this planarity due to steric hindrance would come at an energetic cost, defining the rotational barrier.

A summary of expected rotational barriers based on analogous compounds is presented in the table below.

Rotational BondExpected Barrier Height (kcal/mol)Influencing Factors
Benzyl C-NModerate to HighSteric hindrance, electronic effects of the nitro group, delocalization energy.
Nitro C-NModerateResonance stabilization, steric interactions with adjacent protons.

This table is illustrative and based on data from structurally related compounds. Specific values for 2-Benzyl-4-nitroisoindoline hydrochloride would require dedicated computational studies.

Computational Studies of Molecular Recognition and Intermolecular Interactions

The potential of 2-benzyl-4-nitroisoindoline hydrochloride to interact with biological targets can be elucidated through computational studies of molecular recognition. These studies often focus on ligand-receptor binding motifs based on structural complementarity.

Molecular Docking and Dynamics Simulations: Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For isoindoline derivatives, molecular docking studies have been employed to understand their binding modes with various receptors. For example, studies on isoindoline-1,3-diones as antimycobacterial agents have utilized molecular docking to illustrate their reactivity and stability as inhibitors. Similarly, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic picture of the binding interactions.

Key Intermolecular Interactions: The structure of 2-benzyl-4-nitroisoindoline hydrochloride suggests several potential intermolecular interactions that would be crucial for molecular recognition:

Hydrogen Bonding: The hydrochloride salt introduces a protonated nitrogen, which can act as a hydrogen bond donor. The nitro group's oxygen atoms can act as hydrogen bond acceptors.

π-π Stacking: The benzyl and isoindoline aromatic rings can participate in π-π stacking interactions with aromatic residues in a receptor binding pocket.

Hydrophobic Interactions: The benzyl group provides a significant hydrophobic surface that can engage in van der Waals interactions.

Computational methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach can be used to calculate the binding free energies of ligand-receptor complexes, providing a quantitative measure of binding affinity.

Interaction TypePotential Functional Groups InvolvedSignificance in Molecular Recognition
Hydrogen BondingProtonated isoindoline nitrogen, Nitro group oxygensDirectional and specific interactions, crucial for affinity and selectivity.
π-π StackingBenzyl ring, Isoindoline aromatic ringStabilization of the ligand-receptor complex through aromatic interactions.
Hydrophobic InteractionsBenzyl groupContribution to binding affinity through non-polar interactions.

This table outlines the probable intermolecular interactions based on the chemical structure of 2-Benzyl-4-nitroisoindoline hydrochloride.

Theoretical Studies of Reaction Pathways, Transition States, and Kinetic Parameters

Theoretical studies are invaluable for understanding the reactivity of a molecule, including its potential metabolic pathways or synthetic routes. These studies involve mapping the potential energy surface of a reaction, locating transition states, and calculating kinetic parameters.

Reaction Mechanism Elucidation: For a molecule like 2-benzyl-4-nitroisoindoline hydrochloride, theoretical studies could investigate various reaction types. For instance, the nitro group can undergo reduction, a common metabolic pathway for nitroaromatic compounds. Computational methods, such as DFT, can be used to model the reaction mechanism of such a reduction, identifying intermediates and transition states. Theoretical investigations into the mechanism of reactions involving related heterocyclic compounds have been successfully carried out, providing a roadmap for similar studies on the title compound.

Transition State Theory: Transition state theory (TST) is a fundamental concept used to calculate the rates of chemical reactions. It assumes a quasi-equilibrium between the reactants and the transition state complex. By calculating the Gibbs free energy of activation (ΔG‡), which is the difference in free energy between the reactants and the transition state, the rate constant of a reaction can be estimated. Ab initio and DFT methods are powerful tools for locating transition state structures and calculating their energies.

Kinetic Parameter Calculation: Once the transition state is identified and its energy calculated, kinetic parameters such as the rate constant (k) and activation energy (Ea) can be determined using the Eyring equation, which is derived from TST. These parameters are crucial for predicting the feasibility and rate of a chemical transformation under different conditions. While no specific reaction pathways for 2-benzyl-4-nitroisoindoline hydrochloride have been computationally studied, the established methodologies in computational chemistry provide a clear path for such investigations.

ParameterComputational MethodSignificance
Reaction PathwayDensity Functional Theory (DFT), Ab initio methodsProvides a step-by-step mechanism of a chemical reaction.
Transition State Geometry and EnergyDFT, Ab initio methodsIdentifies the highest energy point along the reaction coordinate, crucial for determining the reaction rate.
Kinetic Parameters (k, Ea, ΔG‡)Transition State Theory (TST) with quantum chemical energy calculationsQuantifies the rate and feasibility of a chemical reaction.

This table summarizes the computational approaches and their significance in studying the reactivity of chemical compounds.

Chemical Transformations and Derivatization Strategies for 2 Benzyl 4 Nitroisoindolinehydrochloride

Modifications of the Nitro Group

The nitro group at the 4-position of the isoindoline (B1297411) ring is a key functional handle that can be readily transformed, providing access to a range of amino-isoindoline derivatives and enabling further aromatic substitution reactions.

Selective Reduction to Amino-Isoindoline Derivatives

The reduction of the nitro group to a primary amine is a fundamental transformation that significantly alters the electronic properties of the aromatic ring and introduces a nucleophilic center. This conversion can be achieved through various established methods, with the choice of reagent influencing the selectivity and tolerance of other functional groups within the molecule.

Commonly employed methods for the reduction of aromatic nitro groups include catalytic hydrogenation and chemical reduction using metals in acidic media.

Catalytic Hydrogenation: This method involves the use of a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel, in the presence of a hydrogen source. Molecular hydrogen (H₂) gas is a standard choice, though transfer hydrogenation using reagents like hydrazine (B178648) (N₂H₄) or ammonium (B1175870) formate (B1220265) can also be effective. The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or ethyl acetate.

CatalystHydrogen SourceTypical ConditionsProduct
Palladium on Carbon (Pd/C)H₂ gasRoom temperature to 50 °C, 1-5 atm H₂2-Benzyl-4-aminoisoindoline
Platinum(IV) Oxide (PtO₂)H₂ gasRoom temperature, 1-3 atm H₂2-Benzyl-4-aminoisoindoline
Raney NickelH₂ gas or HydrazineRoom temperature to 60 °C2-Benzyl-4-aminoisoindoline

Chemical Reduction with Metals: The reduction can also be accomplished using metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid, most commonly hydrochloric acid (HCl). This classic method is robust and often provides high yields of the corresponding aniline (B41778) derivative.

MetalAcidTypical ConditionsProduct
Iron (Fe)Hydrochloric Acid (HCl)Reflux in aqueous ethanol2-Benzyl-4-aminoisoindoline
Tin (Sn)Hydrochloric Acid (HCl)Room temperature to gentle heating2-Benzyl-4-aminoisoindoline
Zinc (Zn)Hydrochloric Acid (HCl)Room temperature2-Benzyl-4-aminoisoindoline

The resulting 2-Benzyl-4-aminoisoindoline is a valuable intermediate for further functionalization, such as diazotization followed by Sandmeyer or Schiemann reactions, or acylation to form amides.

Further Electrophilic Aromatic Substitution on the Nitro-Substituted Aromatic Ring

The presence of the nitro group on the aromatic ring of the isoindoline core deactivates the ring towards electrophilic aromatic substitution due to its strong electron-withdrawing nature. The nitro group is a meta-director. Therefore, any subsequent electrophilic substitution will likely occur at the positions meta to the nitro group, which are positions 5 and 7 of the isoindoline ring. However, the fused bicyclic nature of the isoindoline system and the presence of the benzyl (B1604629) group can influence the regioselectivity.

Further nitration, for instance, would require harsh conditions (e.g., fuming nitric acid and concentrated sulfuric acid) and would be expected to yield a dinitro derivative, with the second nitro group entering at the 5- or 7-position. Halogenation, such as bromination, would similarly be directed to the meta positions.

Transformations Involving the Benzyl Moiety

The benzyl group attached to the isoindoline nitrogen provides another site for chemical modification, both at the benzylic position and on the phenyl ring.

Oxidation Reactions at the Benzylic Position

The benzylic methylene (B1212753) group (—CH₂—) is susceptible to oxidation to a carbonyl group. This transformation would lead to the formation of the corresponding N-benzoyl-4-nitroisoindoline. Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can effect this conversion. The reaction conditions would need to be carefully controlled to avoid over-oxidation or degradation of the isoindoline ring.

Functionalization of the Phenyl Ring within the Benzyl Group

The phenyl ring of the benzyl group is susceptible to electrophilic aromatic substitution. The benzylic group is an ortho-, para-director. Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation would be expected to occur at the ortho (2'- and 6'-) and para (4'-) positions of the phenyl ring.

ReactionReagentsExpected Major Products
NitrationHNO₃, H₂SO₄2-(4-Nitrobenzyl)-4-nitroisoindoline, 2-(2-Nitrobenzyl)-4-nitroisoindoline
BrominationBr₂, FeBr₃2-(4-Bromobenzyl)-4-nitroisoindoline, 2-(2-Bromobenzyl)-4-nitroisoindoline
SulfonationFuming H₂SO₄2-(4-Sulfobenzyl)-4-nitroisoindoline, 2-(2-Sulfobenzyl)-4-nitroisoindoline
Friedel-Crafts AcylationRCOCl, AlCl₃2-(4-Acylbenzyl)-4-nitroisoindoline, 2-(2-Acylbenzyl)-4-nitroisoindoline

Modifications of the Isoindoline Nitrogen

The isoindoline nitrogen in 2-Benzyl-4-nitroisoindolinehydrochloride is a tertiary amine, which limits its reactivity in some aspects. However, debenzylation can be achieved through catalytic hydrogenation under more forcing conditions, which would cleave the N-benzyl bond to yield 4-nitroisoindoline (B146297). This secondary amine could then be subjected to a variety of reactions, including N-alkylation with different alkyl halides or N-acylation with acyl chlorides or anhydrides, to introduce a wide range of substituents at the nitrogen atom.

Synthesis of Fused Isoindoline Systems Incorporating the 2-Benzyl-4-nitroisoindoline (B8816446) Motif

The isoindoline scaffold can serve as a building block for the construction of more complex, fused heterocyclic systems. Such polycyclic structures are of significant interest in medicinal chemistry due to their rigid frameworks, which can lead to enhanced binding affinity and selectivity for biological targets.

One common strategy for the synthesis of fused isoindoline systems is through intramolecular cyclization reactions. For example, if a substituent introduced via N-alkylation contains a suitable functional group, it can be induced to cyclize onto the aromatic ring of the isoindoline or the benzyl group.

Another approach involves the functionalization of the aromatic ring of the 2-benzyl-4-nitroisoindoline, followed by a ring-closing reaction. For instance, the nitro group could be reduced to an amine, which could then participate in a condensation reaction with a tethered carbonyl group to form a new fused ring.

Furthermore, cycloaddition reactions, such as the Diels-Alder reaction, can be envisioned where the isoindoline moiety acts as a dienophile or is part of a diene system, leading to the formation of complex polycyclic architectures. The specific reaction pathway would depend on the nature of the substituents on both the isoindoline core and the reacting partner.

Strategies for Introducing Additional Stereocenters or Chiral Auxiliaries for Enantiopure Derivatives

The development of enantiopure isoindoline derivatives is crucial for understanding the stereochemical requirements for biological activity and for the development of selective therapeutic agents. Several strategies can be employed to introduce chirality into the 2-benzyl-4-nitroisoindoline framework.

Use of Chiral Building Blocks:

One of the most straightforward methods is to start the synthesis with enantiopure starting materials. For example, if the synthesis of the isoindoline core allows, a chiral precursor could be used to establish a stereocenter that is carried through the synthetic sequence.

Asymmetric Catalysis:

Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of chiral isoindoline derivatives. For instance, an asymmetric reduction of a suitable prochiral precursor to the isoindoline could establish a stereocenter with high enantiomeric excess.

Chiral Auxiliaries:

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. A chiral auxiliary can be temporarily attached to the 2-benzyl-4-nitroisoindoline scaffold to direct a subsequent diastereoselective reaction. After the desired stereocenter is created, the auxiliary can be removed. For example, a chiral acyl group could be introduced via N-acylation, which could then direct a diastereoselective alkylation at a different position on the molecule.

Resolution of Racemates:

In cases where a racemic mixture of a chiral derivative is obtained, classical resolution techniques can be employed. This involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation of the diastereomers by crystallization and subsequent liberation of the enantiopure compounds. Chiral chromatography, using a chiral stationary phase, is another effective method for the separation of enantiomers.

Advanced Research Directions in Isoindoline Chemistry

Development of Novel, Highly Efficient, and Selective Synthetic Methodologies for Nitro- and Benzyl-Substituted Isoindolines

The synthesis of specifically substituted isoindolines, such as those bearing nitro and benzyl (B1604629) groups, is crucial for accessing molecules with desired functionalities. Current research focuses on developing synthetic routes that are not only high-yielding but also offer excellent control over regioselectivity and stereoselectivity.

One promising approach involves the use of transition-metal-catalyzed reactions. For instance, palladium-catalyzed cross-coupling reactions have been employed to introduce aryl and benzyl groups at various positions of the isoindoline (B1297411) ring. Similarly, rhodium-catalyzed processes have been utilized for the intramolecular condensation of benzyl azides with α-aryldiazoesters to furnish isoindoles, which can subsequently be reduced to isoindolines. organic-chemistry.org The synthesis of substituted (Z)-2-benzyl-3-benzylideneisoindolin-1-ones has been achieved through microwave-promoted reactions using copper acetate and DBU. researchgate.net

The introduction of a nitro group onto the isoindoline core often relies on electrophilic aromatic substitution reactions. Non-acidic and non-metallic conditions for the nitration of indoles have been developed, which could potentially be adapted for isoindoline systems. nih.gov For example, the use of trifluoroacetyl nitrate, generated in situ, has shown to be an effective nitrating agent for various aromatic and heterocyclic compounds. nih.gov

Furthermore, multicomponent reactions offer a streamlined approach to constructing complex isoindoline scaffolds. These reactions allow for the formation of multiple bonds in a single synthetic operation, thereby increasing efficiency and reducing waste. The development of novel multicomponent strategies for the synthesis of nitro- and benzyl-substituted isoindolines is an active area of research.

Synthetic Method Key Features Potential Application for 2-Benzyl-4-nitroisoindolinehydrochloride
Transition-Metal Catalysis (Pd, Rh, Cu)High efficiency, good functional group tolerance.Introduction of the benzyl group.
Electrophilic NitrationAllows for the introduction of the nitro group.Nitration of a 2-benzylisoindoline precursor.
Multicomponent ReactionsHigh atom economy, rapid assembly of complex structures.One-pot synthesis of the target molecule from simple precursors.

Application of Advanced Spectroscopic Techniques for Real-Time Monitoring of Reactions Involving Isoindoline Systems

The ability to monitor chemical reactions in real-time is invaluable for optimizing reaction conditions, understanding reaction mechanisms, and ensuring process safety. Advanced spectroscopic techniques are increasingly being applied to the in-situ monitoring of organic syntheses, including those involving isoindoline systems.

Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for tracking the progress of reactions by monitoring the appearance and disappearance of characteristic vibrational bands of functional groups. For the synthesis of this compound, FTIR could be used to follow the consumption of starting materials and the formation of the nitro and isoindoline functionalities.

Raman spectroscopy offers complementary information to FTIR and is particularly well-suited for monitoring reactions in aqueous or highly scattering media. It can provide insights into changes in molecular structure and the formation of intermediates.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with the advent of benchtop NMR spectrometers and flow-through probes, is also becoming a viable technique for real-time reaction monitoring. ¹H and ¹³C NMR can provide detailed structural information about reactants, intermediates, and products as the reaction progresses.

Spectroscopic Technique Information Provided Applicability to Isoindoline Synthesis
FTIR SpectroscopyChanges in functional groups.Monitoring the formation of the nitro group and the isoindoline ring.
Raman SpectroscopyMolecular vibrations, suitable for heterogeneous reactions.Complementary to FTIR, useful for monitoring solid-phase reactions.
NMR SpectroscopyDetailed structural information.Elucidation of reaction intermediates and quantification of product formation.

Refinement of Computational Models for Enhanced Predictive Capability in the Design of Isoindoline-Based Chemical Entities

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules. For isoindoline-based compounds, computational models are being refined to provide more accurate predictions of their structural, electronic, and reactive properties.

Density Functional Theory (DFT) is a widely used quantum-mechanical method for studying the electronic structure of molecules. tandfonline.comacs.orgresearchgate.net DFT calculations can be used to predict geometries, vibrational frequencies, and electronic properties of isoindoline derivatives, providing insights into their stability and reactivity. tandfonline.comacs.orgresearchgate.net For this compound, DFT could be used to study the effect of the nitro and benzyl substituents on the electronic properties of the isoindoline core.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to correlate the chemical structure of a series of compounds with their biological activity or physical properties. researchgate.net These models can be used to predict the properties of new isoindoline derivatives, guiding the design of compounds with desired characteristics. Recursive Neural Networks (RecNN) are a more recent machine learning approach that can directly use the structured representation of a molecule to predict its properties. researchgate.net

Computational Method Predictive Capability Relevance to Isoindoline Design
Density Functional Theory (DFT)Molecular geometry, electronic properties, reactivity.Understanding the influence of substituents on the isoindoline scaffold. tandfonline.comacs.orgresearchgate.net
QSAR/QSPRBiological activity, physicochemical properties.Predicting the properties of novel isoindoline derivatives. researchgate.net
Recursive Neural Networks (RecNN)Direct structure-to-property prediction.Automated prediction of properties for large libraries of isoindoline compounds. researchgate.net

Exploration of this compound as a Versatile Building Block in Complex Chemical Synthesis

The presence of multiple functional groups—the secondary amine of the isoindoline ring, the aromatic nitro group, and the benzyl group—makes this compound a potentially versatile building block for the synthesis of more complex molecules.

The nitro group can be readily reduced to an amino group, which can then be further functionalized through a variety of reactions, such as acylation, alkylation, or diazotization. This allows for the introduction of a wide range of substituents at the 4-position of the isoindoline ring.

The secondary amine of the isoindoline core can participate in N-alkylation or N-acylation reactions, providing another point for molecular elaboration. Furthermore, the benzene (B151609) ring of the isoindoline scaffold can undergo further electrophilic aromatic substitution reactions, although the presence of the deactivating nitro group would direct incoming electrophiles to specific positions.

The benzyl group can also serve as a handle for further transformations. For example, the aromatic ring of the benzyl group could be functionalized, or the entire benzyl group could be cleaved under certain conditions to reveal the parent isoindoline. The use of chiral building blocks is of growing importance in drug discovery, and derivatives of this compound could serve as valuable chiral intermediates. wikipedia.org

Functional Group Potential Transformation Synthetic Utility
Nitro GroupReduction to an amino group.Introduction of diverse functionalities at the 4-position.
Secondary AmineN-alkylation, N-acylation.Elaboration of the isoindoline nitrogen.
Benzyl GroupAromatic substitution, cleavage.Further functionalization or deprotection.

The Role of Isoindoline Scaffolds in the Rational Design of Functional Materials and Chemical Probes

The rigid bicyclic structure of the isoindoline scaffold makes it an attractive core for the design of functional materials and chemical probes. The ability to introduce a variety of substituents at different positions of the isoindoline ring allows for the fine-tuning of its electronic and photophysical properties.

Isoindoline derivatives have been investigated for their potential as fluorescent probes. rsc.orgnih.gov The introduction of fluorophores and quenching groups onto the isoindoline scaffold can lead to the development of sensors for specific analytes or biological processes. The condensation of primary amines with o-diacylbenzenes is a known route to fluorescent isoindoles, which are related to isoindolines. nih.gov The three-component assembly of fluorescent isoindoles has also been reported. rsc.orgnih.gov

In the field of materials science, isoindoline-based polymers and small molecules are being explored for their potential applications in organic electronics. The electronic properties of the isoindoline core can be modulated by the introduction of electron-donating or electron-withdrawing groups, making them suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The isoindoline core is a key component of many dyes and pigments. nih.gov

Application Area Key Properties of Isoindoline Scaffold Examples
Chemical ProbesRigid structure, tunable photophysical properties.Fluorescent sensors for ions and biomolecules. rsc.orgnih.gov
Functional MaterialsModifiable electronic properties, thermal stability.Organic electronic materials, dyes and pigments. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.